tert-Butyl (3-(3-aminopropyl)phenyl)carbamate

Chemical Biology Drug Discovery ADME Properties

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate (CAS 1566000-13-2) is a bifunctional organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol. It belongs to the class of tert-butyl carbamate (Boc)-protected aromatic amines and features a phenyl ring bearing a 3-aminopropyl side chain in the meta-position, with the aniline nitrogen protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 1566000-13-2
Cat. No. B1379394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(3-aminopropyl)phenyl)carbamate
CAS1566000-13-2
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCN
InChIInChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-4-6-11(10-12)7-5-9-15/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17)
InChIKeyZTYXSCZVMQHFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate (CAS 1566000-13-2): A Boc-Protected meta-Amine Building Block for PROTAC Linkers and Pharmaceutical Intermediates


tert-Butyl (3-(3-aminopropyl)phenyl)carbamate (CAS 1566000-13-2) is a bifunctional organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . It belongs to the class of tert-butyl carbamate (Boc)-protected aromatic amines and features a phenyl ring bearing a 3-aminopropyl side chain in the meta-position, with the aniline nitrogen protected by a tert-butoxycarbonyl (Boc) group . This compound is primarily utilized as a protected amine building block in multi-step organic syntheses, particularly for the construction of PROTAC (proteolysis-targeting chimera) linkers and pharmaceutical intermediates where regioselective functionalization and controlled amine deprotection are critical .

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate: Why Regioisomers and Non-Boc-Protected Analogs Cannot Be Freely Substituted


Substituting tert-butyl (3-(3-aminopropyl)phenyl)carbamate with structurally similar analogs, such as its ortho- or para-positional isomers, or with unprotected primary anilines, introduces significant and often detrimental changes to critical physicochemical and reactivity parameters. The meta-substitution pattern dictates the compound's lipophilicity (XLogP3 = 2.74 for the meta-isomer) , which can differ substantially from ortho-analogs (XLogP3 = 1.6 for tert-butyl N-(2-(3-aminopropyl)phenyl)carbamate) [1], thereby altering membrane permeability and solubility profiles in biological assays. Furthermore, the Boc protecting group is essential for preventing premature amine reactivity during multi-step synthesis, and its acid-labile nature allows for precise, on-demand deprotection under mild conditions (e.g., TFA or HCl) without affecting other base-sensitive moieties [2]. The absence of this protection, or a change in its regiochemical environment, would fundamentally alter the compound's utility in convergent synthetic strategies, particularly in PROTAC linker assembly where orthogonality is paramount.

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate (CAS 1566000-13-2): Quantitative Evidence for Differentiation


Meta-Regioisomer Lipophilicity vs. Ortho-Analog

The meta-substitution pattern of tert-butyl (3-(3-aminopropyl)phenyl)carbamate results in a significantly higher computed lipophilicity compared to its ortho-regioisomer. This difference directly impacts its behavior in biological systems and its suitability as a PROTAC linker component. The meta-isomer exhibits a calculated XLogP3 of 2.74, whereas the ortho-analog, tert-butyl N-(2-(3-aminopropyl)phenyl)carbamate (CAS 1824072-07-2), has a calculated XLogP3 of 1.6 [1].

Chemical Biology Drug Discovery ADME Properties

Meta-Regioisomer Boiling Point Differentiation

The meta-position of the aminopropyl chain influences the compound's volatility, as evidenced by its predicted boiling point. tert-Butyl (3-(3-aminopropyl)phenyl)carbamate has a predicted boiling point of 332.2 ± 35.0 °C at 760 mmHg, whereas a structurally related but unprotected analog, Phenyl N-(3-aminopropyl)carbamate (CAS not available, molecular weight 194.23 g/mol), has a lower molecular weight and would be expected to have a significantly lower boiling point, although direct data is unavailable [1][2]. This property is critical for selecting appropriate purification methods (e.g., distillation vs. chromatography) and for assessing thermal stability during reactions.

Chemical Synthesis Purification Process Chemistry

High Assay Purity for Reproducible PROTAC Linker Synthesis

For critical applications like PROTAC linker synthesis, the high and consistently reported purity of tert-Butyl (3-(3-aminopropyl)phenyl)carbamate is a key differentiator from lower-purity or less well-characterized building blocks. Multiple authoritative vendors, including Beyotime and Fluorochem, specify a purity of 98% for this compound . In contrast, many generic Boc-protected aniline building blocks are offered at a standard 95% purity [1]. This 3% absolute difference in purity reduces the burden of byproduct formation and simplifies purification of the final PROTAC molecule, a complex and often low-yielding multistep process.

PROTACs Targeted Protein Degradation Chemical Biology

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate (CAS 1566000-13-2): Primary Application Scenarios Based on Differentiated Evidence


PROTAC Linker Synthesis in Targeted Protein Degradation

The meta-substitution pattern and high purity (98%) of tert-Butyl (3-(3-aminopropyl)phenyl)carbamate make it a superior choice for synthesizing PROTAC linkers. Its increased lipophilicity (XLogP3 = 2.74) compared to ortho-analogs (XLogP3 = 1.6) may confer improved cellular permeability to the final PROTAC molecule, a critical factor for in vivo efficacy [1]. The Boc-protected primary amine allows for orthogonal deprotection and conjugation to an E3 ligase ligand, while the free aniline can be coupled to a target protein ligand after Boc removal .

Synthesis of meta-Substituted Aromatic Pharmacophores

This compound serves as an ideal building block for constructing meta-substituted aromatic pharmacophores. The defined regiochemistry is essential for establishing specific structure-activity relationships (SAR). The 98% purity ensures that subsequent synthetic steps are not confounded by isomeric impurities, which is particularly important when the meta-substitution is critical for biological activity. The Boc group allows for the introduction of diverse functional groups onto the aniline nitrogen at a late stage, facilitating library synthesis .

Preparation of Amine-Functionalized Surfaces or Conjugates

The compound can be used to introduce a protected amine handle onto various surfaces or biomolecules. After deprotection, the resulting primary amine can be used for bioconjugation (e.g., to NHS esters, isothiocyanates) or for further derivatization. The Boc group's stability under basic conditions and its clean removal under mild acid conditions make this a versatile strategy for creating functionalized materials without damaging sensitive payloads [2].

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